5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by a cyclohexyl group attached to a hydroxy-methylidene moiety, integrated into a dioxane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Dioxane Ring: The initial step involves the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions to form the dioxane ring.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable carbonyl compound.
Hydroxy-Methylidene Addition: The final step involves the addition of a hydroxy-methylidene group, which can be achieved through aldol condensation or similar reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to optimize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the dioxane ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving dioxane rings. Its structural features make it a suitable candidate for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential lead compound for drug discovery. Its ability to undergo various chemical transformations allows for the synthesis of a wide range of analogs with potential therapeutic applications.
Industry
In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its reactivity and stability make it a valuable component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-methylidene group can form hydrogen bonds with active site residues, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[Phenyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[Cyclopentyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[Cyclohexyl(methoxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
Compared to similar compounds, 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
132415-06-6 |
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Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-[cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H18O5/c1-13(2)17-11(15)9(12(16)18-13)10(14)8-6-4-3-5-7-8/h8,14H,3-7H2,1-2H3 |
InChI Key |
SSRZDWMVPYKSSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=C(C2CCCCC2)O)C(=O)O1)C |
Origin of Product |
United States |
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